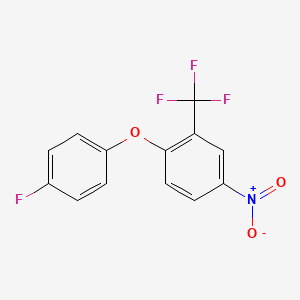

![molecular formula C16H24N4O2S B5603192 2-(2-羟乙基)-9-[2-(甲硫基)嘧啶-4-基]-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5603192.png)

2-(2-羟乙基)-9-[2-(甲硫基)嘧啶-4-基]-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

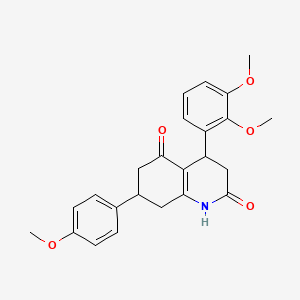

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to our compound of interest, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, highlighting a versatile approach to constructing such complex molecular frameworks (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of "2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one" are not directly available, the general structural characteristics of 3,9-diazaspiro[5.5]undecane derivatives indicate a complex spatial arrangement that significantly impacts their chemical behavior and interactions. The spirocyclic structure, incorporating both nitrogen and oxygen atoms, contributes to a unique three-dimensional conformation critical for its chemical properties and potential biological activities.

Chemical Reactions and Properties

The chemical reactions and properties of diazaspiro[5.5]undecane derivatives are influenced by their spirocyclic nature and the functional groups attached. These compounds participate in various chemical reactions, including Michael addition and spirocyclization, which are key to synthesizing a wide range of substituted derivatives with potential pharmacological activities. The presence of functional groups such as hydroxyethyl and methylthio pyrimidinyl significantly affects the reactivity and interaction capabilities of these molecules (Yang et al., 2008).

科学研究应用

合成技术

取代的3,9-二氮杂螺[5.5]十一烷衍生物的合成展示了螺环化合物的多功能性。已开发出吡啶底物的分子内螺环化等技术来有效地构建这些复杂分子(Parameswarappa & Pigge, 2011)。此外,已经报道了通过双迈克尔加成反应对含氮螺杂环进行无催化剂合成的方法,突出了二氮杂螺化合物在合成化学中的适应性(Aggarwal et al., 2014)。

生物活性和治疗潜力

二氮杂螺[5.5]十一烷衍生物表现出广泛的生物活性。它们已被探索为 CCR8 拮抗剂,用于治疗趋化因子介导的疾病(Norman, 2007),包括哮喘和慢性阻塞性肺病等呼吸系统疾病。此外,这些化合物在治疗肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管疾病和精神病方面显示出潜力(Blanco‐Ania et al., 2017)。它们的降压特性也已得到证实,展示了它们在医药应用中的多功能性(Clark et al., 1983)。

属性

IUPAC Name |

2-(2-hydroxyethyl)-9-(2-methylsulfanylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-23-15-17-7-3-13(18-15)19-8-5-16(6-9-19)4-2-14(22)20(12-16)10-11-21/h3,7,21H,2,4-6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQYCLCOZCSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC3(CCC(=O)N(C3)CCO)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)

![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)

![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)